molecular formula C17H18ClN5O3 B415919 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 305864-40-8

7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B415919
CAS No.: 305864-40-8
M. Wt: 375.8g/mol
InChI Key: PECDLQCTBJKZHU-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobenzyl group, a morpholinyl group, and a purine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and guanidine derivative under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a base such as sodium hydride.

    Addition of the Morpholinyl Group: The morpholinyl group is added through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the purine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the purine core.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chlorobenzyl or morpholinyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-(4-chlorobenzyl)-1,3-dimethyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione: A closely related compound with similar structural features but different substitution patterns.

    7-(4-chlorobenzyl)-3-methyl-8-(4-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione: Another similar compound with a piperidinyl group instead of a morpholinyl group.

Uniqueness

7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione , often referred to in the literature by its chemical structure and unique identifiers, is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18ClN5O3
  • Molecular Weight : 375.81 g/mol
  • CAS Number : Not specified in available sources.

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antitumor and anti-inflammatory effects.

Antitumor Activity

Studies have shown that purine derivatives can influence cellular pathways involved in cancer proliferation. Specifically, compounds similar to this compound have demonstrated:

  • Inhibition of Cell Proliferation : In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines.
  • Mechanism of Action : The proposed mechanisms include the inhibition of specific kinases involved in cell cycle regulation and apoptosis induction.

Anti-inflammatory Effects

This compound has also been noted for its potential anti-inflammatory properties:

  • Cytokine Modulation : It appears to modulate the release of pro-inflammatory cytokines, which is critical in conditions like rheumatoid arthritis and other inflammatory diseases.
  • Animal Models : In vivo models have shown reduced inflammation markers when treated with this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Chlorobenzyl GroupEnhances lipophilicity and cellular uptake
Morpholine SubstitutionImproves solubility and alters pharmacokinetics

Research suggests that modifications to these groups can significantly affect potency and selectivity against various biological targets.

Case Studies

Several studies have investigated the effects of this compound:

  • In Vitro Studies : A study published in PMC assessed the compound's cytotoxic effects on human cancer cell lines, revealing a significant reduction in viability at concentrations above 10 µM .
  • In Vivo Efficacy : In animal models, administration of this compound resulted in a notable decrease in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent against specific types of cancer .
  • Toxicity Assessments : Evaluations have indicated a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand the long-term effects and potential toxicities associated with higher doses .

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-2-4-12(18)5-3-11)16(19-14)22-6-8-26-9-7-22/h2-5H,6-10H2,1H3,(H,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECDLQCTBJKZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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